![molecular formula C24H41N3O2 B6119527 2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol](/img/structure/B6119527.png)
2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol is a compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of compound X is not yet fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain such as serotonin and dopamine. This modulation of neurotransmitters is believed to be responsible for the therapeutic effects of compound X.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain such as serotonin and dopamine. In addition, it has also been shown to decrease the levels of stress hormones such as cortisol. These effects are believed to be responsible for the therapeutic effects of compound X.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using compound X in lab experiments is that it has shown promising results in various scientific studies. In addition, it has a well-established synthesis method that can be easily replicated in a lab setting. However, one of the limitations of using compound X in lab experiments is that its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of compound X. One future direction is to further investigate its mechanism of action in order to fully understand how it works. Another future direction is to study its potential use in the treatment of other medical conditions such as addiction and post-traumatic stress disorder. Additionally, further studies could be conducted to investigate the potential side effects of compound X and to develop new methods for its synthesis.
Synthesemethoden
The synthesis of compound X involves a multi-step process that includes the reaction of piperazine with 3-(dimethylamino)propyl chloride, followed by the reaction of the resulting compound with 4-(3-bromobenzyl)cyclohexanone. The final step involves the reduction of the resulting ketone to form 2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied in the field of pharmacology due to its potential therapeutic applications. It has shown promising results in the treatment of various medical conditions such as depression, anxiety, and schizophrenia. In addition, it has also been studied for its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
2-[1-cyclohexyl-4-[[3-[3-(dimethylamino)propoxy]phenyl]methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O2/c1-25(2)13-7-17-29-24-11-6-8-21(18-24)19-26-14-15-27(23(20-26)12-16-28)22-9-4-3-5-10-22/h6,8,11,18,22-23,28H,3-5,7,9-10,12-17,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLLZLJBMSVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)CN2CCN(C(C2)CCO)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.